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Compound of Interest

Compound Name: 6,7-Dihydro-4(5H)-benzofuranone

Cat. No.: B090815 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical

properties of 6,7-Dihydro-4(5H)-benzofuranone (CAS No. 16806-93-2). The information is

compiled from various chemical data sources and scientific literature to support research and

development activities.

Core Physical Properties
The quantitative physical properties of 6,7-Dihydro-4(5H)-benzofuranone are summarized in

the table below for easy reference and comparison.
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Property Value Reference(s)

Molecular Formula C₈H₈O₂ [1][2]

Molecular Weight 136.15 g/mol [1][2]

CAS Number 16806-93-2 [1][2]

Appearance
Clear yellow to brown low

melting solid or liquid.[3][4]
[3][4]

Melting Point 30-34 °C [1][3]

Boiling Point 115-118 °C at 16 mmHg [1][3]

Density 1.162 g/mL at 25 °C [1]

Refractive Index 1.5300 to 1.5320 [5]

Flash Point >110 °C (>230 °F) [3][5]

Solubility

Soluble in water, methylene

chloride, and ether.[5] Limited

solubility in water is also

reported.[6]

[5][6]

Experimental Protocols
Detailed experimental methodologies for determining key thermochemical properties have

been published. For other physical constants, standard laboratory procedures are employed.

Thermochemical Properties
A study by Sousa et al. provides detailed experimental protocols for determining the standard

molar enthalpy of formation and vaporization.[7][8]

Standard Molar Enthalpy of Formation: This was determined using static bomb calorimetry.

The energy of combustion of the compound was measured in a static bomb calorimeter.

From this, the standard molar enthalpy of formation in the condensed phase was calculated.

[7][8]
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Standard Molar Enthalpy of Vaporization: A Calvet microcalorimeter was used to measure

the standard molar enthalpy of vaporization.[7][8]

By combining these experimentally determined values, the standard molar enthalpy of

formation for 6,7-Dihydro-4(5H)-benzofuranone in the gaseous phase was derived.[7][8]

Standard Physical Property Determination
Melting Point: The melting point range is typically determined using a calibrated melting point

apparatus. A small, powdered sample of the crystalline solid is placed in a capillary tube and

heated at a controlled rate. The temperatures at which the substance begins to melt and

completely liquefies are recorded as the melting point range.

Boiling Point: The boiling point at reduced pressure is determined by vacuum distillation. The

substance is heated in a distillation apparatus connected to a vacuum pump. The

temperature of the vapor that is in equilibrium with the boiling liquid and the corresponding

pressure are recorded.

Density: The density of the liquid form is determined using a pycnometer or a digital density

meter at a specified temperature, typically 25 °C.

Refractive Index: The refractive index is measured using a refractometer, which measures

the extent to which light is bent when it passes through the liquid sample. This is also

typically done at a specified temperature.

Spectral Data
While publicly available, high-resolution spectra with full interpretation are limited, the expected

spectral characteristics can be inferred from the molecular structure.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show

signals corresponding to the aromatic protons on the furan ring, as well as signals for the

three methylene groups (-CH₂-) in the dihydro portion of the molecule. The chemical shifts

and coupling patterns would be characteristic of their respective electronic environments.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display

distinct signals for each of the eight carbon atoms in the molecule. This would include a
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signal for the carbonyl carbon (C=O) at a characteristic downfield shift, signals for the

carbons of the furan ring, and signals for the three methylene carbons.

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a strong absorption

band for the carbonyl (C=O) stretching vibration, typically in the region of 1685-1666 cm⁻¹ for

an α,β-unsaturated ketone. Other characteristic bands would include C-H stretching

vibrations for the aromatic and aliphatic portions of the molecule, and C-O stretching

vibrations associated with the furan ring. Several suppliers confirm that the infrared spectrum

of their product is "Authentic".[5]

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to

the molecular weight of the compound (136.15 g/mol ). The fragmentation pattern would be

expected to show losses of small molecules such as CO, and other fragments characteristic

of the benzofuranone structure.

Synthesis Pathway
6,7-Dihydro-4(5H)-benzofuranone can be synthesized via the reaction of 1,3-

cyclohexanedione with chloroacetaldehyde. A general representation of this synthesis workflow

is provided below.
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Synthesis of 6,7-Dihydro-4(5H)-benzofuranone

Reactants Reaction Conditions

Product

1,3-Cyclohexanedione

Cyclization

Chloroacetaldehyde Base (e.g., NaOH or KOH) Solvent (e.g., Water) Room Temperature

6,7-Dihydro-4(5H)-benzofuranone

C₈H₈O₂

Click to download full resolution via product page

Caption: A diagram illustrating the synthesis of 6,7-Dihydro-4(5H)-benzofuranone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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